6-Nitro-[1,2,4]triazolo[1,5-A]pyrimidine
Overview
Description
6-Nitro-[1,2,4]triazolo[1,5-A]pyrimidine is a heterocyclic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by a fused ring system consisting of a triazole and a pyrimidine ring, with a nitro group at the 6-position. Its unique structure imparts distinct chemical and biological properties, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-[1,2,4]triazolo[1,5-A]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of azinium-N-imines with nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate . Another approach includes the reduction of nitro groups accompanied by the aromatization of the dihydropyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound often leverage microwave-mediated, catalyst-free synthesis techniques. These methods are eco-friendly and involve the use of enaminonitriles and benzohydrazides under microwave conditions at elevated temperatures .
Chemical Reactions Analysis
Types of Reactions
6-Nitro-[1,2,4]triazolo[1,5-A]pyrimidine undergoes various chemical reactions, including nucleophilic addition, reduction, and substitution. The triazole ring can be opened under the action of strong bases, such as alkoxides or alkalis, to form 2-cyanoaminopyrimidinones and subsequently 2-aminopyrimidinones .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include alkoxides, alkalis, and various nucleophiles. The reactions are typically carried out under mild base-free conditions, leading to the formation of stable nucleophilic addition products .
Major Products Formed
The major products formed from the reactions of this compound include 2-cyanoaminopyrimidinones, 2-aminopyrimidinones, and other stable nucleophilic addition products .
Scientific Research Applications
6-Nitro-[1,2,4]triazolo[1,5-A]pyrimidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-Nitro-[1,2,4]triazolo[1,5-A]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of cAMP phosphodiesterase, leading to increased levels of cAMP and subsequent vasodilation . Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
6-Nitro-[1,2,4]triazolo[1,5-A]pyrimidine can be compared with other similar compounds, such as 2-aryl-6-nitro-[1,2,4]triazolo[1,5-A]pyrimidines and 2-aryl-6,8-dinitro-[1,2,4]triazolo[1,5-A]pyridines . These compounds share similar structural features but differ in their substitution patterns and functional groups, which impart unique chemical and biological properties. For example, 2-aryl-6,8-dinitro-[1,2,4]triazolo[1,5-A]pyridines exhibit higher electrophilicity and reactivity towards nucleophiles compared to this compound .
Properties
IUPAC Name |
6-nitro-[1,2,4]triazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N5O2/c11-10(12)4-1-6-5-7-3-8-9(5)2-4/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTKLMWAALSLPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NC=NN21)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501277827 | |
Record name | 6-Nitro[1,2,4]triazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501277827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80772-98-1 | |
Record name | 6-Nitro[1,2,4]triazolo[1,5-a]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80772-98-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Nitro[1,2,4]triazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501277827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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